N-Boc-O-benzyl-L-serine DCHA CAS number 10342-01-5
N-Boc-O-benzyl-L-serine DCHA CAS number 10342-01-5
An In-Depth Technical Guide to N-Boc-O-benzyl-L-serine Dicyclohexylammonium Salt (CAS 10342-01-5) for Advanced Peptide Synthesis
Abstract
This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-O-benzyl-L-serine dicyclohexylammonium salt (N-Boc-O-benzyl-L-serine DCHA), CAS Number 10342-01-5. As a critical building block in synthetic organic chemistry, this protected amino acid derivative is indispensable for researchers and professionals in drug development and peptide chemistry. This document elucidates the molecule's structural components, its physicochemical properties, and its primary application in Solid-Phase Peptide Synthesis (SPPS). We will explore detailed experimental workflows, analytical quality control methodologies, and best practices for handling and storage, grounding all claims in authoritative references to ensure scientific integrity.
Introduction to a Cornerstone of Peptide Synthesis
The controlled, stepwise assembly of amino acids to form peptides is a foundational technique in modern drug discovery and biochemical research. The success of this process hinges on the strategic use of protecting groups to mask reactive functional moieties, allowing for selective bond formation. N-Boc-O-benzyl-L-serine is a quintessential example of such a strategically protected amino acid, and its dicyclohexylammonium (DCHA) salt form offers significant practical advantages.
Deconstructing the Molecule: The Synergy of Boc, Benzyl, and DCHA
To appreciate the utility of this reagent, one must understand the specific role of each component:
-
N-Boc (tert-butyloxycarbonyl) Group : This is a temporary protecting group for the α-amino function of L-serine.[1] Its critical feature is its lability under moderately acidic conditions, typically using trifluoroacetic acid (TFA).[1][2] This allows for its selective removal at each cycle of peptide synthesis without disturbing other protecting groups.[3]
-
O-Benzyl (Bzl) Group : The benzyl ether serves as a semi-permanent protecting group for the hydroxyl side chain of the serine residue.[3] It is stable to the mild acidic conditions used for Boc deprotection but can be cleaved using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) during the final step of releasing the completed peptide from the resin.[1][2][4] In solution-phase synthesis, it can also be removed via hydrogenolysis.[4] This differential stability is the cornerstone of the Boc/Bzl synthesis strategy.
-
Dicyclohexylammonium (DCHA) Salt : N-Boc-O-benzyl-L-serine, the "free acid," can be an oil or a sticky foam, which is difficult to handle, purify, and weigh accurately.[5] By forming a salt with dicyclohexylamine (DCHA), the compound is converted into a stable, crystalline solid. This form enhances shelf-life and simplifies the precise measurements required for successful peptide synthesis.
CAS Number and Chemical Identity
It is crucial to distinguish between the parent free acid and its salt form:
-
N-Boc-O-benzyl-L-serine (Free Acid): CAS Number 23680-31-1
-
N-Boc-O-benzyl-L-serine DCHA Salt: CAS Number 10342-01-5
This guide focuses on the DCHA salt, the commercially prevalent and more user-friendly form of the reagent.
Physicochemical Properties and Specifications
The reliable performance of N-Boc-O-benzyl-L-serine DCHA in synthesis protocols is directly linked to its physical and chemical properties. The following table summarizes typical specifications for this high-purity reagent.
| Property | Value | Source(s) |
| CAS Number | 10342-01-5 | [6] |
| Molecular Formula | C27H44N2O5 | |
| Molecular Weight | 476.65 g/mol | |
| Appearance | White to off-white powder/crystalline solid | [7] |
| Melting Point | 58 - 61 °C (for the related D-serine derivative) | [8] |
| Purity (HPLC) | ≥99% | [7] |
| Parent Compound | N-Boc-O-benzyl-L-serine (CAS 23680-31-1) | [4] |
Core Application: The Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) Workflow
N-Boc-O-benzyl-L-serine DCHA is a key reagent in the Boc/Bzl strategy for SPPS, a method prized for its robustness, especially in the synthesis of complex or hydrophobic peptides.[1]
The Principle of Orthogonal Protection
While both the Boc and benzyl groups are acid-labile, their vastly different cleavage thresholds provide practical orthogonality. The Boc group is removed with moderate acid (e.g., 50% TFA in DCM), while the benzyl group requires very strong acids (e.g., HF), allowing for the sequential construction of the peptide chain followed by a final, global deprotection step.[2]
Experimental Protocol: Liberation of the Free Acid
Before use in a peptide coupling reaction, the DCHA salt must be neutralized to regenerate the free carboxylic acid. This is a critical prerequisite for the subsequent activation step.
Methodology:
-
Dissolution: Dissolve the N-Boc-O-benzyl-L-serine DCHA salt in a suitable organic solvent, such as ethyl acetate.
-
Acidification: Wash the organic solution with an aqueous acid solution, such as 1N potassium bisulfate or a cold 10% citric acid solution, to protonate the carboxylate and move the dicyclohexylamine into the aqueous phase as its corresponding salt.
-
Extraction: Perform several washes with the aqueous acid, followed by a wash with brine to remove residual salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the free acid, N-Boc-O-benzyl-L-serine, typically as a foam or oil.[5]
-
Verification: Confirm the absence of the DCHA salt via ¹H NMR by checking for the disappearance of the characteristic cyclohexyl proton signals.
The SPPS Cycle: A Step-by-Step Guide
The following protocol outlines a single coupling cycle using the liberated N-Boc-O-benzyl-L-serine free acid.
Caption: Workflow for incorporating Boc-Ser(Bzl)-OH in SPPS.
Protocol:
-
Resin Preparation: Start with the peptide-resin which has a free N-terminal amine, generated from the previous cycle's deprotection step.
-
Amino Acid Activation: In a separate vessel, pre-activate the freshly prepared N-Boc-O-benzyl-L-serine free acid (typically 2-4 equivalents relative to the resin's substitution level) with a coupling reagent like HBTU/HOBt or HATU in the presence of a non-nucleophilic base such as diisopropylethylamine (DIEA) in a solvent like DMF or NMP.
-
Coupling: Add the activated amino acid solution to the peptide-resin. Allow the reaction to proceed for 1-2 hours at room temperature.
-
Monitoring: Perform a qualitative test (e.g., Kaiser or TNBS test) to confirm the complete consumption of the free amine on the resin.
-
Washing: Thoroughly wash the resin with the synthesis solvent (DMF/NMP) followed by a solvent like dichloromethane (DCM) to remove excess reagents.
-
Deprotection: Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM for approximately 20-30 minutes to remove the N-Boc group, regenerating the N-terminal amine for the next coupling cycle.[2]
-
Neutralization & Washing: Wash the resin with DCM, then neutralize the resulting trifluoroacetate salt with a solution of DIEA in DCM/DMF, and wash again to prepare for the next cycle.
Quality Control and Analytical Characterization
Rigorous analytical testing is paramount to validate the identity, purity, and stereochemical integrity of N-Boc-O-benzyl-L-serine DCHA, ensuring its suitability for synthesizing high-quality peptides.
Caption: Analytical workflow for quality control of the reagent.
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of the compound. Chiral HPLC methods can also be employed to separate and quantify D- and L-enantiomers, ensuring high enantiomeric excess.[7][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Specific peaks corresponding to the Boc group, benzyl group, serine backbone, and dicyclohexylammonium counter-ion provide a definitive fingerprint of the molecule.[10]
-
Mass Spectrometry (MS): MS analysis verifies the molecular weight of the intact salt or, more commonly, the parent free acid after dissociation.[10]
-
Optical Rotation: As a chiral compound, its specific rotation is measured using polarimetry to confirm that the L-stereochemistry has been preserved through synthesis and purification.[11]
Handling, Storage, and Safety
Proper handling and storage are essential to maintain the quality and integrity of N-Boc-O-benzyl-L-serine DCHA over time.
Stability and Storage Conditions
-
Temperature: Store in a dry, cool, and well-ventilated place.[8] For long-term stability, refrigeration at 0-8 °C is often recommended.[7] The material should be kept moisture-free.[5]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[8]
-
Procedure: Before use, allow the container to warm to room temperature before opening to prevent moisture condensation on the cold solid.
Safety and Handling
While not classified as a hazardous substance under most regulations, standard laboratory safety practices should always be observed.[8]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated area or a fume hood to avoid dust formation and inhalation.[8]
-
First Aid: In case of contact, wash skin with soap and water and flush eyes with water as a precaution.
Conclusion
N-Boc-O-benzyl-L-serine DCHA (CAS 10342-01-5) is a highly refined and indispensable tool for the synthesis of peptides and complex organic molecules. Its design, featuring a temporarily protected amine, a semi-permanently protected side chain, and a stabilizing salt form, provides a robust and reliable building block for the demanding Boc/Bzl SPPS strategy. By understanding its properties, adhering to validated protocols for its use, and implementing stringent quality control, researchers in drug development and chemical biology can confidently leverage this reagent to construct peptides with high fidelity and purity.
References
-
LookChem. Exploring the Synthesis Applications of N-Boc-O-Benzyl-L-Serine. [Link]
-
ResearchGate. (PDF) O-Benzyl-(S)-Serine, a New Chiral Selector for Ligand-Exchange Chromatography of Amino Acids. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
National Center for Biotechnology Information. O-benzyl-L-serine | C10H13NO3 | CID 78457 - PubChem. [Link]
-
The Royal Society of Chemistry. Synthesis of O-benzyl-L-serine - Supporting Information. [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
National Center for Biotechnology Information. Separation and detection of D-/L-serine by conventional HPLC - PMC. [Link]
-
National Center for Biotechnology Information. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC. [Link]
-
AAPPTec. Boc-Ser(Bzl)-OH [23680-31-1]. [Link]
-
Merck Millipore. Novabiochem®. [Link]
-
AA Blocks. Safety Data Sheet. [Link]
-
ChemBuyersGuide.com, Inc. Alfa Chemistry (Page 297). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. aablocks.com [aablocks.com]
- 7. chemimpex.com [chemimpex.com]
- 8. fishersci.com [fishersci.com]
- 9. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-BOC-O-Benzyl-L-serine(23680-31-1) 1H NMR [m.chemicalbook.com]
- 11. N-BOC-O-Benzyl-D-serine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
